

# An In-Depth Technical Guide to the Physicochemical Properties of ε-Caprolactam

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Epsilon-Caprolactam ( $\epsilon$ -caprolactam), a cyclic amide with the formula (CH<sub>2</sub>) $_5$ C(O)NH, is a cornerstone of the polymer industry, primarily serving as the monomer for the production of Nylon 6.[1] Its unique chemical structure and reactivity also make it a molecule of interest in various fields, including pharmaceuticals and organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of  $\epsilon$ -caprolactam, offering quantitative data, detailed experimental methodologies, and logical workflows to support research and development activities.

## **Physicochemical Properties**

The physical and chemical characteristics of  $\varepsilon$ -caprolactam are fundamental to its handling, processing, and application. Key properties are summarized in the tables below.

# Table 1: General and Physical Properties of $\epsilon$ -Caprolactam



| Property               | Value  | Reference(s) |
|------------------------|--|--------------|
| Molecular Formula      | C <sub>6</sub> H <sub>11</sub> NO              | [2]          |
| Molecular Weight       | 113.16 g/mol                                   | [2]          |
| Appearance             | White, hygroscopic crystalline solid or flakes | [2]          |
| Odor                   | Mild, disagreeable                             | [2]          |
| Melting Point          | 68-71 °C                                       | [3]          |
| Boiling Point          | 270.8 °C at 1013.25 hPa                        | [4]          |
| 136-138 °C at 10 mm Hg | [5]  |              |
| Density                | 1.01 g/cm³ (solid)                             | [4]          |
| Vapor Pressure         | 0.0013 hPa at 20 °C                            | [6]          |

**Table 2: Solubility and Partitioning Properties of ε-**

Caprolactam

| Property                                   | Value  | Reference(s) |
|--|--|--------------|
| Solubility in Water                        | 866.89 g/L at 22 °C  | [4]          |
| Solubility in Organic Solvents             | Soluble in chlorinated solvents, petroleum hydrocarbons, cyclohexene, benzene, methanol, ethanol, and ether. | [7]          |
| LogP (Octanol-Water Partition Coefficient) | -0.1   | [2]          |
| рКа  | 16.61 ± 0.20 (Predicted)   | [8]          |

## **Experimental Protocols**

Accurate determination of physicochemical properties relies on standardized and meticulously executed experimental protocols. This section details the methodologies for measuring key



parameters of  $\epsilon$ -caprolactam.

## **Melting Point Determination (Capillary Method)**

The melting point of  $\epsilon$ -caprolactam can be determined using a standard melting point apparatus.

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Glass capillary tubes (sealed at one end)
- Thermometer

#### Procedure:

- Sample Preparation: A small amount of dry, powdered ε-caprolactam is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[9][10]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the
  expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for
  accurate observation.[9]
- Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[3] For pure ε-caprolactam, this range should be narrow.

## **Boiling Point Determination (Thiele Tube Method)**

Due to its high boiling point at atmospheric pressure, the boiling point of  $\epsilon$ -caprolactam is often determined under reduced pressure. The Thiele tube method is a suitable technique for this purpose.



#### Apparatus:

- Thiele tube
- Heat-resistant oil (e.g., mineral oil)
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Vacuum source and manometer

#### Procedure:

- Sample Preparation: A small amount of ε-caprolactam is placed in the small test tube. A capillary tube is inverted (sealed end up) and placed inside the test tube.
- Apparatus Assembly: The test tube is attached to the thermometer, which is then placed in the Thiele tube containing the heating oil. The apparatus is connected to a vacuum source and a manometer to control and measure the pressure.
- Heating and Observation: The Thiele tube is gently heated. A stream of bubbles will emerge
  from the open end of the capillary tube. The heating is stopped, and the apparatus is allowed
  to cool. The temperature at which the liquid just begins to be drawn into the capillary tube is
  recorded as the boiling point at that specific pressure.[6]

# Density Determination (Pycnometer or Oscillating Utube Method)

The density of molten  $\epsilon$ -caprolactam can be accurately measured using a pycnometer or an oscillating U-tube density meter.

#### Apparatus:

Pycnometer or Oscillating U-tube density meter



- Thermostatically controlled water bath
- Analytical balance

Procedure (using Oscillating U-tube):

- Calibration: The instrument is calibrated using at least two standards of known density, typically dry air and ultrapure water, at the desired measurement temperature.[11][12][13]
- Sample Introduction: The molten ε-caprolactam sample is carefully introduced into the oscillating U-tube, ensuring no air bubbles are present.
- Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample. The instrument's software, using the calibration data, calculates and displays the density of the molten εcaprolactam at the specified temperature.[11] The viscosity of the sample can affect the measurement, and corrections may be necessary.[12]

## **Aqueous Solubility Determination (Shake-Flask Method)**

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a solid in a liquid.

#### Apparatus:

- Thermostatically controlled shaker or water bath
- Flasks with stoppers
- Analytical balance
- Filtration or centrifugation equipment
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

#### Procedure:



- Preparation of Saturated Solution: An excess amount of solid ε-caprolactam is added to a known volume of water in a flask.
- Equilibration: The flask is sealed and placed in a thermostatically controlled shaker. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[7]
- Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.
- Quantification: A known aliquot of the clear, saturated solution is carefully withdrawn and diluted. The concentration of ε-caprolactam in the diluted solution is then determined using a pre-calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.[14][15]
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

## **Vapor Pressure Determination (Static Method)**

The static method is a direct measurement of the vapor pressure of a substance in a closed system at thermal equilibrium.

#### Apparatus:

- Evacuated chamber with a pressure transducer
- Thermostatically controlled environment
- Sample injection system

#### Procedure:

• Sample Introduction: A small, degassed sample of ε-caprolactam is introduced into the evacuated chamber.



- Equilibration: The chamber is brought to the desired temperature and allowed to reach thermal equilibrium, where the rate of evaporation equals the rate of condensation.
- Measurement: The pressure inside the chamber, which is the vapor pressure of the substance at that temperature, is measured directly by the pressure transducer.[16][17]
   Measurements are typically taken at several different temperatures.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance. For weakly acidic or basic compounds like amides, this is often performed in mixed solvent systems.

#### Apparatus:

- Potentiometer with a pH electrode
- Burette
- Magnetic stirrer
- Titration vessel

#### Procedure:

- Solution Preparation: A solution of ε-caprolactam of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent like acetonitrile) to ensure solubility.[18][19]
- Titration: The solution is titrated with a standardized solution of a strong acid or base, added in small increments from the burette. The pH of the solution is recorded after each addition.

  [20]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[21] For titrations in mixed solvents, extrapolation methods may be required to estimate the aqueous pKa value.[20]



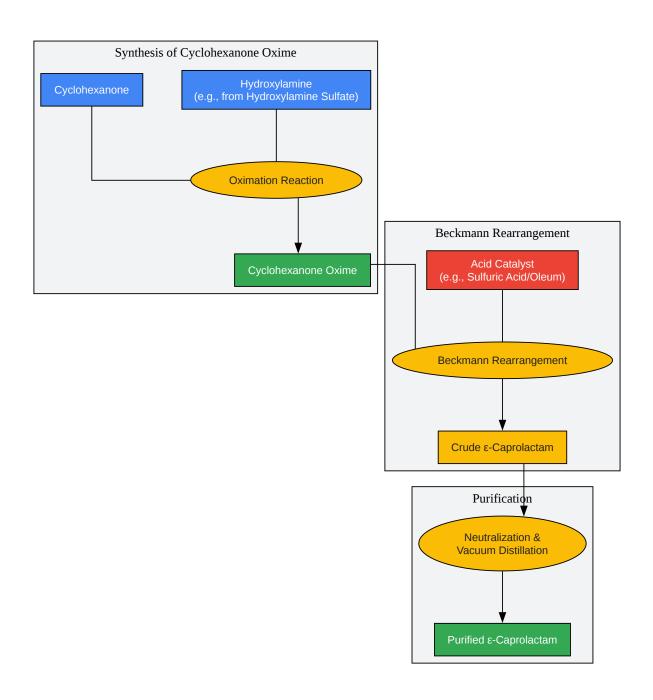
## Synthesis of ε-Caprolactam

The industrial production of  $\epsilon$ -caprolactam predominantly follows a pathway involving the Beckmann rearrangement of cyclohexanone oxime. This process can be broken down into two main stages: the synthesis of cyclohexanone oxime and its subsequent rearrangement.

## **Logical Workflow for ε-Caprolactam Synthesis**

The following diagram illustrates the primary industrial route for the synthesis of  $\epsilon$ -caprolactam, starting from cyclohexanone.





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Caption: Industrial synthesis pathway for  $\epsilon$ -caprolactam.



## **Experimental Protocol for Synthesis**

| Materials:   |
|--|
| Cyclohexanone  |
| Hydroxylamine hydrochloride  |
| Sodium acetate   |
| • Water  |
| • Ethanol  |
| Procedure:   |
| A solution of hydroxylamine hydrochloride and sodium acetate is prepared in water. The sodium acetate acts as a base to generate free hydroxylamine in situ.[22]         |
| <ul> <li>Cyclohexanone is dissolved in ethanol to ensure its miscibility in the aqueous reaction<br/>medium.[22]</li> </ul>  |
| • The ethanolic solution of cyclohexanone is added to the aqueous hydroxylamine solution.  |
| • The mixture is stirred, and upon reaction, cyclohexanone oxime precipitates as a crystalline solid due to its lower solubility in water compared to the reactants.[23] |
| • The solid product is isolated by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like petroleum ether.[7] |
| Materials:   |
| Cyclohexanone oxime  |
| Concentrated sulfuric acid (or oleum)  |
| Procedure:   |



- A small portion of cyclohexanone oxime is carefully added to concentrated sulfuric acid in a beaker.[24]
- The mixture is gently heated to initiate the rearrangement, which is a highly exothermic reaction. The reaction proceeds vigorously for a short period.[24]
- This process is repeated in portions until all the cyclohexanone oxime is consumed.
- The resulting acidic solution of crude ε-caprolactam is then subjected to neutralization and purification steps.[24]

## **Purification of ε-Caprolactam**

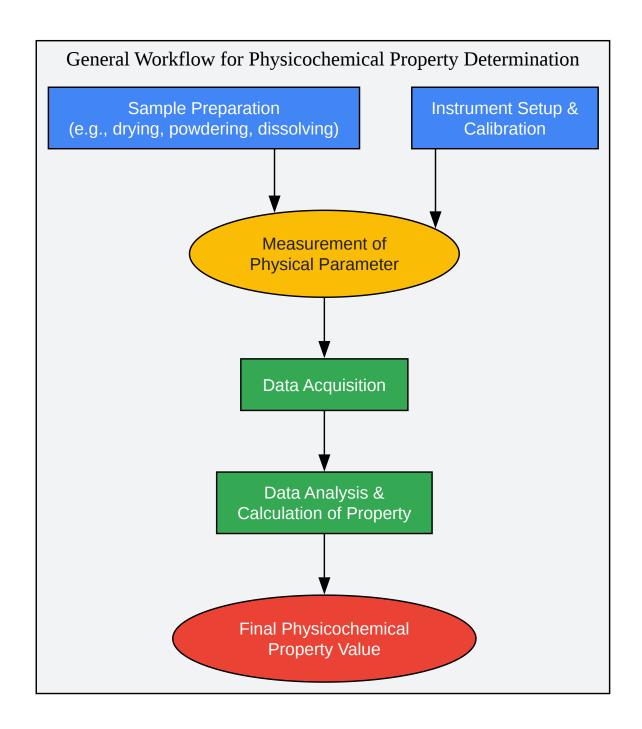
#### Procedure:

- The acidic crude ε-caprolactam solution is neutralized, typically with ammonia.
- The neutralized product is then subjected to vacuum distillation to separate the pure εcaprolactam from byproducts and residual starting materials.[25] The distillation is carried out under reduced pressure to lower the boiling point and prevent thermal degradation of the product.

# Logical Relationships in Experimental Determination

The determination of these physicochemical properties often involves a logical workflow, from sample preparation to data analysis.





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Caption: General experimental workflow for property determination.



### Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of  $\epsilon$ -caprolactam, complete with quantitative data presented in a structured format and comprehensive experimental protocols for their determination. The inclusion of a logical workflow for its industrial synthesis via the Beckmann rearrangement offers valuable context for researchers and professionals in the field. The information contained herein is intended to serve as a practical resource for those working with  $\epsilon$ -caprolactam, facilitating a deeper understanding of its behavior and enabling more informed experimental design and process development.

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